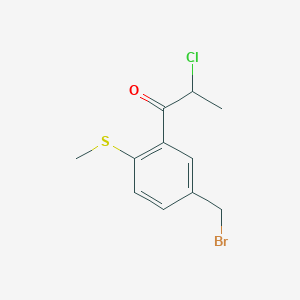
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:
Halogenation: Introduction of halogen atoms (chlorine, fluorine) to the benzene ring.
Etherification: Formation of the difluoromethoxy group through the reaction of a suitable alcohol with a fluorinating agent.
Thioetherification: Introduction of the trifluoromethylthio group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementation of continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influence on gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H10ClF5OS |
|---|---|
Molekulargewicht |
320.71 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-5-1-2-7-3-4-8(19-11(15,16)17)6-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI-Schlüssel |
LJEIVHUYTHCQPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)OC(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
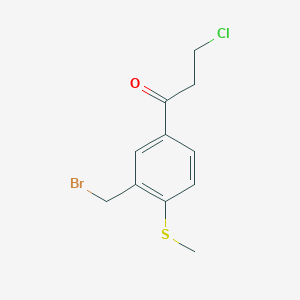
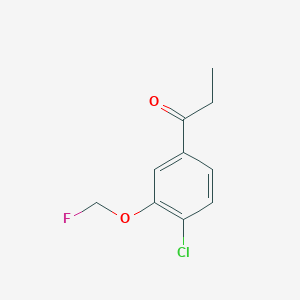
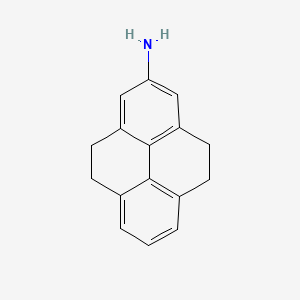
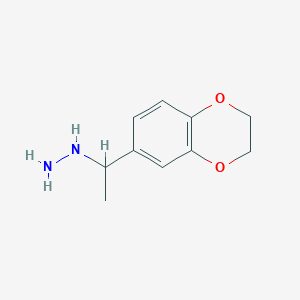
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
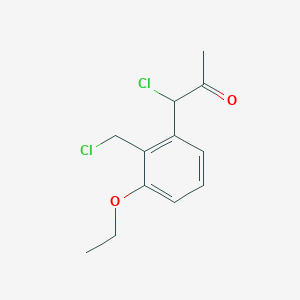
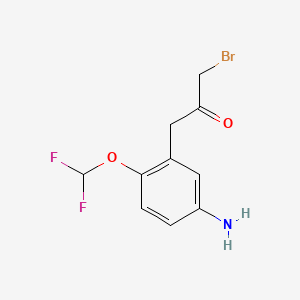


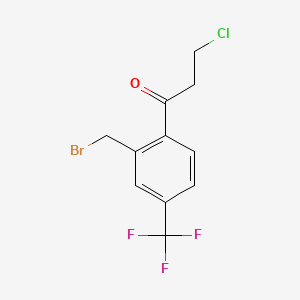

![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
